molecular formula C₁₇H₂₅N₃O₂ B1148164 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-27-9

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B1148164
CAS No.: 1036959-27-9
M. Wt: 303.4
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Description

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, widely known as Vildagliptin, is a well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor that serves as a critical tool compound in metabolic and oncological research . Its primary mechanism of action involves the potent and competitive inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) . By attenuating DPP-4 activity, this compound elevates endogenous levels of active GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and providing a physiological approach to modulating glucose homeostasis in research models of type 2 diabetes . The distinct molecular architecture of Vildagliptin, featuring a cyanopyrrolidine group and a rigid adamantane scaffold, is a key focus for researchers studying structure-activity relationships. The adamantane moiety, often employed as a "lipophilic bullet," contributes to enhanced metabolic stability and membrane permeability, making this compound an excellent prototype for the design of novel therapeutics aimed at escaping the "flatland" of traditional drug-like chemistry . Recent investigative studies have expanded its research applications beyond metabolism, revealing promising antiproliferative effects. Integrated computational and experimental analyses, including molecular docking and dynamics simulations, indicate that Vildagliptin can form stable complexes with key kinase receptor proteins such as EGFR, VEGFR2, and HER2, providing a molecular rationale for its potential repurposing in anticancer drug discovery initiatives .

Properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870306
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360862-63-0, 274901-16-5
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
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Biochemical Analysis

Biological Activity

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as Vildagliptin , is a synthetic compound recognized primarily for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, with particular emphasis on its antihyperglycemic properties.

Chemical Structure and Properties

  • Molecular Formula : C17H25N3O2
  • Molecular Weight : Approximately 303.4 g/mol
  • Structure : The compound features an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group, which contribute to its biological activity and stability.

Vildagliptin inhibits the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to enhanced insulin secretion in response to meals and decreased glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes mellitus (T2DM) .

Pharmacokinetics

Vildagliptin demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1.1 hours post-dose.
  • Bioavailability : High oral bioavailability allows for effective dosing regimens.
  • Half-life : The elimination half-life supports once-daily administration, enhancing patient compliance .

Antihyperglycemic Effects

Vildagliptin has been shown to significantly lower blood glucose levels in clinical studies:

  • In obese Zucker fa/fa rats, Vildagliptin exhibited potent antihyperglycemic activity and stability as a DPP-IV inhibitor .
  • A study involving healthy male subjects demonstrated that a single oral dose of Vildagliptin effectively increased insulin secretion and reduced postprandial glucose levels.

Case Studies

  • Clinical Trial in T2DM Patients :
    • A randomized controlled trial assessed Vildagliptin's efficacy over 24 weeks.
    • Results indicated significant reductions in HbA1c levels compared to placebo, with a favorable safety profile .
  • Combination Therapy :
    • Research has explored the effects of combining Vildagliptin with other antihyperglycemic agents, showing enhanced glycemic control without significant adverse effects .

Comparative Efficacy

CompoundMechanism of ActionEfficacy in T2DMAdministration Frequency
VildagliptinDPP-4 InhibitionSignificantOnce daily
SaxagliptinDPP-4 InhibitionModerateOnce daily
SitagliptinDPP-4 InhibitionModerateOnce daily

Safety Profile

Vildagliptin is generally well-tolerated with a low incidence of adverse effects. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Long-term studies have not indicated any significant cardiovascular risks associated with its use .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H25N3O2
  • Molecular Weight : Approximately 303.4 g/mol
  • CAS Number : 1044676-63-2

Vildagliptin features a unique structure comprising an adamantyl group, a pyrrolidine ring, and a carbonitrile functional group. This configuration contributes significantly to its biological activity and stability.

Pharmacological Applications

1. Dipeptidyl Peptidase-4 Inhibition

Vildagliptin is primarily recognized as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for insulin secretion in response to meals. By inhibiting DPP-4, Vildagliptin enhances the levels of these hormones, leading to:

  • Increased Insulin Secretion : This effect helps lower blood glucose levels postprandially.
  • Decreased Glucagon Secretion : Lower glucagon levels contribute to reduced hepatic glucose production.

2. Clinical Efficacy in Type 2 Diabetes

Clinical studies have demonstrated that Vildagliptin effectively lowers blood glucose levels in patients with type 2 diabetes. Key findings include:

  • Rapid Absorption : After oral administration, Vildagliptin reaches peak plasma concentrations within approximately 1.1 hours.
  • Once-Daily Dosing : Its pharmacokinetic profile allows for once-daily administration, enhancing patient compliance.

Synthesis of Vildagliptin

The synthesis of Vildagliptin involves several steps that typically include:

  • Formation of the pyrrolidine ring.
  • Introduction of the adamantyl group.
  • Acetylation and carbonitrile functionalization.

This multi-step synthetic route is essential for achieving the desired pharmacological properties and ensuring the compound's stability.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of Vildagliptin:

  • Study on Efficacy : A randomized controlled trial demonstrated that Vildagliptin significantly improved glycemic control compared to placebo in patients with type 2 diabetes.
StudyPopulationDosageOutcome
Randomized Controlled TrialType 2 Diabetes Patients100 mg/daySignificant reduction in HbA1c levels
  • Safety Profile : Long-term studies have shown that Vildagliptin has a favorable safety profile with minimal side effects compared to other anti-diabetic medications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vildagliptin belongs to a class of adamantane-containing DPP-4 inhibitors. Key structural analogs and their comparative features are outlined below:

Structural Modifications in Adamantane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Variation Pharmacological Impact Reference ID
Vildagliptin C₁₇H₂₅N₃O₂ 303.4 3-hydroxyadamantyl group High DPP-4 selectivity; approved for T2DM
(S)-1-(2-(Adamantan-2-ylamino)acetyl)pyrrolidine-2-carbonitrile C₁₇H₂₅N₃O 299.4 Adamantan-2-ylamino substitution (vs. 3-hydroxy-1-yl) Reduced steric hindrance; preclinical studies show moderate GLP-1 enhancement in mice
(2S)-1-(2-((3-Aminoadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile C₁₇H₂₆N₄O 302.4 3-aminoadamantyl substitution Potential altered hydrogen bonding; under investigation for improved bioavailability
(2S)-1-(2-((3,5-Dihydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile C₁₇H₂₅N₃O₃ 319.4 3,5-dihydroxyadamantyl substitution Enhanced hydrophilicity; preclinical evaluation for metabolic stability

Key Findings :

  • The 3-hydroxyadamantyl group in Vildagliptin optimizes binding to DPP-4’s hydrophobic S2 pocket, contributing to its clinical efficacy .
  • Substitution with adamantan-2-ylamino () reduces steric constraints but shows lower in vivo GLP-1 induction compared to Vildagliptin .
  • 3-Amino and 3,5-dihydroxy derivatives () are investigational, with modifications aimed at improving solubility or enzyme interaction .
Impurities and Byproducts

Vildagliptin’s synthesis generates impurities such as:

  • Impurity E: (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (oxidation product) .
  • Impurity F: (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (degradation byproduct) .
Comparison with Non-Adamantane DPP-4 Inhibitors
Compound Name Molecular Formula Key Feature Clinical Status Advantages/Disadvantages vs. Vildagliptin Reference ID
NVP-DPP728 C₁₅H₁₈N₆O Pyridylaminoethyl substituent Preclinical Shorter half-life; lower oral bioavailability
(S)-1-{[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile mesylate C₂₀H₂₅N₃O₃S Oxazole-containing substituent Phase II Superior crystallinity; enhanced thermal stability

Key Findings :

  • NVP-DPP728 () lacks the adamantane moiety, resulting in reduced metabolic stability .
  • The oxazole-containing analog () demonstrates improved physicochemical properties but is less potent than Vildagliptin .

Research Findings and Clinical Relevance

Selectivity : Vildagliptin exhibits >2,500-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile?

  • Methodological Answer : The compound can be synthesized via sequential N-acylation and adamantyl group introduction. A validated approach involves starting with (S)-pyrrolidine-2-carbonitrile, followed by chloroacetylation using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The adamantylamine moiety is then introduced via nucleophilic substitution, requiring careful control of reaction temperature (0–5°C) to minimize side reactions. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

  • Methodological Answer : Stereochemical control is critical. Starting from enantiomerically pure (S)-pyrrolidine-2-carbonitrile ensures retention of configuration. During N-acylation, mild conditions (e.g., low temperature, inert atmosphere) prevent racemization. Confirmation of stereochemistry post-synthesis requires chiral HPLC or X-ray crystallography, as demonstrated in analogous adamantane-containing heterocycles .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of the adamantylamine coupling step?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the adamantylamine, improving coupling efficiency. Catalytic additives like HOBt (1-hydroxybenzotriazole) reduce side reactions during amide bond formation. For example, in related DPP-IV inhibitor syntheses, yields increased from 65% to 85% when DMF replaced dichloromethane and HOBt was introduced .

Q. What analytical techniques resolve structural ambiguities arising from the adamantyl group’s conformational rigidity?

  • Methodological Answer : X-ray crystallography is definitive for confirming adamantyl orientation and hydrogen-bonding patterns. For dynamic analysis, VT-NMR (variable-temperature nuclear magnetic resonance) can probe restricted rotation in the adamantyl-acetyl linkage. Comparative studies of adamantane derivatives highlight distinct NOE (nuclear Overhauser effect) correlations for axial vs. equatorial substituents .

Q. How can researchers design assays to evaluate this compound’s potential as a DPP-IV inhibitor?

  • Methodological Answer : Use in vitro enzymatic assays with recombinant human DPP-IV. Incubate the compound with the enzyme and a fluorogenic substrate (e.g., H-Gly-Pro-AMC). Measure inhibition via fluorescence quenching (λex = 380 nm, λem = 460 nm). For advanced studies, perform molecular docking using crystallographic DPP-IV structures (PDB ID: 1N1M) to predict binding interactions with the adamantyl-pyrrolidine scaffold .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across structurally similar adamantyl derivatives?

  • Methodological Answer : Variations in activity often stem from substituent positioning (e.g., 3-hydroxy vs. unsubstituted adamantyl) or stereochemistry. Systematically compare IC50 values of analogs using standardized assays. For example, adamantylmethylamine derivatives in pyrazolo[4,3-c]pyridines showed a 10-fold potency difference based on substitution patterns . Adjust synthetic protocols to isolate specific regioisomers and retest.

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer : Optimize stepwise scalability:

  • Step 1 : Replace batch reactors with flow chemistry for the acylation step to enhance mixing and heat transfer.
  • Step 2 : Use catalytic hydrogenation (Pd/C, H2) instead of stoichiometric reducing agents to minimize waste.
  • Step 3 : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .

Structural & Functional Characterization

Q. Which spectroscopic methods are most reliable for confirming the 3-hydroxyadamantyl group’s presence?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for adamantyl proton signals between δ 1.6–2.1 ppm (multiplet) and the hydroxy proton at δ 4.5–5.0 ppm (broad).
  • IR Spectroscopy : Confirm O-H stretch (~3200 cm<sup>-1</sup>) and nitrile absorption (~2250 cm<sup>-1</sup>).
  • HRMS : Exact mass matching for C17H24N3O2 requires resolution >30,000 to distinguish from isobaric impurities .

Experimental Design Considerations

Q. How can researchers incorporate embedded experimental designs to study structure-activity relationships (SAR)?

  • Methodological Answer : Use a mixed-methods approach:

  • Quantitative : Measure IC50 values for a library of adamantyl-pyrrolidine analogs.
  • Qualitative : Conduct molecular dynamics simulations to correlate activity with adamantyl conformational flexibility.
    This dual approach resolves contradictions between empirical data and computational predictions .

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